4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylsulfanylpyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWKJHLDHMYKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855949 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263363-54-7 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations
Nucleophilic Substitution at the C4-Chloro Position
The chlorine atom at the 4-position of the pyrido[3,2-d]pyrimidine (B1256433) ring is highly susceptible to nucleophilic aromatic substitution. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which activates the C4 position towards attack by nucleophiles. This reaction is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups. Common nucleophiles used in these reactions include:
Amines: Reaction with primary and secondary amines leads to the formation of 4-amino-pyrido[3,2-d]pyrimidine derivatives. This is a particularly important transformation in the synthesis of kinase inhibitors, as the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site.
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form the corresponding ethers.
Thiols: Thiolates can react to form thioethers.
Oxidation of the Methylthio Group
The methylthio group at the C6 position can be selectively oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®. The resulting sulfoxide (B87167) and sulfone are more electron-withdrawing than the methylthio group and can also act as leaving groups in nucleophilic substitution reactions, often under different conditions than the C4-chloro group. This differential reactivity allows for a stepwise and controlled functionalization of the pyrido[3,2-d]pyrimidine scaffold.
Other Potential Chemical Transformations
In addition to substitution and oxidation reactions, the pyrido[3,2-d]pyrimidine core can undergo other transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, could potentially be employed at the C4 position to form carbon-carbon bonds, further expanding the molecular diversity that can be accessed from this intermediate.
Molecular Design and Structure Activity Relationship Sar Studies of Pyrido 3,2 D Pyrimidine Scaffolds
Design Principles for Pyrido[3,2-d]pyrimidine (B1256433) Libraries
The design of pyrido[3,2-d]pyrimidine libraries is often guided by the goal of exploring chemical diversity at specific positions on the scaffold to map the structure-activity relationships (SAR) for a particular biological target. mdpi.com A common strategy involves creating a central intermediate that can be readily modified in the final steps of a synthetic sequence. For instance, a key intermediate like 2,4,7-trichloropyrido[3,2-d]pyrimidine (B8095326) allows for sequential and regioselective substitution, enabling the introduction of a wide range of functionalities at the C-2, C-4, and C-7 positions. mdpi.com
The underlying principle is to maintain a constant core structure, which is responsible for key interactions with the target protein (e.g., hinge-binding in kinases), while systematically altering peripheral substituents. mdpi.com This approach facilitates a better understanding of the molecular determinants for biological activity and selectivity. mdpi.com For example, in designing inhibitors for the PI3K/mTOR pathway, a library was synthesized to maintain the 2-(3-hydroxyphenyl) and 4-morpholino groups, which were considered essential for activity, while introducing a variety of substituents at the C-7 position to probe its influence on potency and selectivity. mdpi.com This systematic exploration is fundamental to developing potent and selective drug candidates.
Systematic Elucidation of Structure-Activity Relationships within Pyrido[3,2-d]pyrimidine Series
The biological activity of pyrido[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and pyrido rings. Extensive SAR studies have been conducted to delineate these relationships, particularly for their role as inhibitors of enzymes like dihydrofolate reductase (DHFR) and various protein kinases. mdpi.comnih.gov
Influence of Methylthio and its Oxidized Analogues at C-6 on Biological Activity Profiles
The C-6 position of the pyrido[3,2-d]pyrimidine scaffold is a key site for modification that significantly impacts biological activity. Studies on DHFR inhibitors have explored the introduction of various aryl groups at C-6 via thioether (S-bridged) linkages. nih.gov For example, the synthesis of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines was achieved by the displacement of a chlorine atom at C-6 with various thiol nucleophiles. nih.gov
A direct comparison of the biological activity of these thioether-linked compounds with their corresponding oxidized sulfone analogues revealed important SAR insights. The three thioether-bridged compounds tested were found to be more potent inhibitors of DHFR from rat liver, Pneumocystis carinii, and Toxoplasma gondii than their sulfone-bridged counterparts. nih.gov This suggests that the less bulky and more electron-rich thioether linkage is preferred for optimal interaction with the enzyme's active site. For instance, 2,4-diamino-6-[(3',4'-dimethoxyphenyl)thio]pyrido[3,2-d]pyrimidine demonstrated high potency and selectivity against Toxoplasma gondii DHFR. nih.gov The oxidation of the thioether to a sulfone, which alters the geometry and electronic properties of the linker, proved to be detrimental to the inhibitory activity. nih.gov
| Compound | C-6 Linkage | C-6 Substituent | Relative Potency (DHFR Inhibition) |
|---|---|---|---|
| Compound 4 | -S- (Thioether) | 3',4'-dimethoxyphenyl | High |
| Compound 7 | -SO2- (Sulfone) | 2'-methoxyphenyl | Lower than thioether analogue |
Role of Substitution Patterns on the Pyrido Ring (Positions 5, 7, 8)
Substitutions on the pyrido portion of the scaffold, specifically at positions 5, 7, and 8, are also critical in modulating the biological activity. In the development of PI3K/mTOR inhibitors, diversification at the C-7 position of the 2,4-disubstituted pyrido[3,2-d]pyrimidine core led to significant variations in potency. mdpi.com The introduction of various groups, including vinyl, oximes, chlorine, and differently substituted methylene (B1212753) groups (alcohols, ethers, amines), was explored. mdpi.com
It was observed that while the parent 2,4-disubstituted compound was a potent dual PI3K/mTOR inhibitor, the addition of a substituent at C-7 generally decreased the inhibition of mTOR. mdpi.com However, certain C-7 substituents were found to enhance the inhibitory efficiency against PI3Kα. mdpi.com For example, six novel derivatives with C-7 modifications exhibited IC50 values against PI3Kα in the low nanomolar range (3-10 nM). mdpi.com This highlights the importance of the C-7 position in fine-tuning the selectivity profile of these inhibitors.
| Compound | C-7 Substituent | PI3Kα IC50 (nM) | mTOR Inhibition |
|---|---|---|---|
| Reference Compound 1 | -H | 19 | Potent (IC50 = 37 nM) |
| Compound 5 | -Cl | 3 | Reduced vs. Ref. 1 |
| Compound 19 | -CH2OH | 8 | Reduced vs. Ref. 1 |
| Compound 21 | -CH2-morpholino | 10 | Reduced vs. Ref. 1 |
| Compound 32 | -CH2-NH-cyclopropyl | 9 | Quasi-selective PI3K inhibitor |
Identification of Pharmacophoric Features within Pyrido[3,2-d]pyrimidine Structures
Based on extensive SAR studies, a general pharmacophore model for pyrido[3,2-d]pyrimidine-based inhibitors, particularly for kinases, can be proposed. Key features include:
A Hydrogen Bonding Motif: The pyrimidine ring, often with a 2,4-diamino substitution pattern, acts as a crucial hydrogen bond donor and acceptor region. This part of the molecule typically interacts with the hinge region of the kinase ATP-binding site, mimicking the adenine (B156593) portion of ATP. mdpi.com
A Hydrophobic Region: Substituents at the C-6 and C-7 positions often occupy a hydrophobic pocket within the active site. The nature and conformation of these substituents are critical for achieving high affinity and selectivity. For instance, the aryl group in 6-arylthio or 6-arylamino derivatives contributes to binding through hydrophobic and van der Waals interactions. nih.gov
A Selectivity Pocket: The C-7 position, in particular, can be modified to interact with regions of the active site that are less conserved among different kinases, thereby providing a handle for achieving selectivity. mdpi.com
Docking studies of pyrido[3,2-d]pyrimidine inhibitors into the active sites of PI3Kα and mTOR have shown a similar binding mode where the heterocyclic scaffold is well superimposed, forming key interactions within the active site. mdpi.com The 3-hydroxyphenyl group at C-2 often forms an important hydrogen bond, further anchoring the inhibitor in the binding pocket. mdpi.com
Metabolic Stability Considerations in Molecular Design (e.g., Human Liver Microsome Stability)
In addition to potency and selectivity, metabolic stability is a critical parameter in the design of drug candidates. Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and short duration of action. The pyrido[3,2-d]pyrimidine scaffold has been incorporated into molecules with favorable metabolic properties.
In a series of pyrido[3,2-d]pyrimidine derivatives developed as Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors, representative compounds exhibited good stability in liver microsomes from different species, including humans. nih.gov This suggests that the pyrido[3,2-d]pyrimidine core is not inherently prone to rapid metabolic degradation.
For comparison, studies on other heterocyclic scaffolds provide insights into strategies for improving metabolic stability. For example, the introduction of fluorine atoms into aromatic rings has been shown to enhance metabolic properties by blocking potential sites of metabolism. acs.org In one study, a compound with a 2,5-difluorophenyl group showed improved metabolic stability, with a half-life of 24 minutes in rat liver microsomes. acs.org Such strategies can be applied to the pyrido[3,2-d]pyrimidine scaffold to optimize the pharmacokinetic profiles of lead compounds. Assessing metabolic stability early in the drug discovery process, typically using in vitro assays with human liver microsomes, is crucial for ranking compounds and reducing the risk of pharmacokinetic-related failures in later stages of development. nih.gov
Conclusion
4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine is a strategically designed chemical compound that serves as a highly valuable intermediate in modern organic synthesis. Its combination of a privileged heterocyclic scaffold with orthogonally reactive functional groups makes it an ideal starting material for the construction of complex molecules, particularly in the field of medicinal chemistry. The predictable reactivity of the C4-chloro and C6-methylthio groups allows for the systematic and controlled elaboration of the molecular structure, which is essential for the development of new therapeutic agents, most notably protein kinase inhibitors. As the demand for novel, targeted therapies continues to grow, the importance of versatile and well-designed chemical building blocks like this compound is set to increase, solidifying its role as a key player in the ongoing quest for new and improved medicines.
Advanced Analytical and Spectroscopic Characterization Techniques for Pyrido 3,2 D Pyrimidine Derivatives
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the separation of 4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine from reaction mixtures and for the subsequent assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A typical analysis would involve injecting a solution of the compound onto a stationary phase, often a C18 silica column, and eluting it with a mobile phase, which is typically a mixture of organic solvents like acetonitrile or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. Purity is assessed by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.
Illustrative HPLC Parameters for Analysis:
| Parameter | Description |
|---|---|
| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 25 °C |
Flash Column Chromatography for Purification
For the purification of this compound on a larger scale, flash column chromatography is the method of choice. This technique uses a stationary phase, typically silica gel, packed in a column. The crude compound is loaded onto the column and a solvent system (mobile phase) of increasing polarity, such as a gradient of ethyl acetate in hexanes, is passed through the column under moderate pressure. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure compound.
General Flash Chromatography Conditions for Purification:
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Elution | Step or linear gradient |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of this compound. The experimentally determined mass can be compared to the calculated mass for the chemical formula C₈H₆ClN₃S, providing strong evidence for the compound's identity.
Expected HRMS Data:
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆ClN₃S |
| Calculated Monoisotopic Mass | 211.0025 |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 212.0103 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is employed for further structural confirmation. In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented. The resulting fragmentation pattern is characteristic of the compound's structure and can be used to confirm the connectivity of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed elucidation of the molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyrido[3,2-d]pyrimidine (B1256433) core and the protons of the methylthio group. The chemical shift, integration, and multiplicity of these signals would confirm their identities and neighboring protons.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the quaternary carbons. The chemical shifts of the carbon signals are indicative of their electronic environment, which helps in assigning each carbon to its position in the pyrido[3,2-d]pyrimidine ring system.
Hypothetical NMR Data Interpretation:
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.0 - 9.5 | Multiplets | Aromatic protons on the pyridine (B92270) and pyrimidine (B1678525) rings |
| ¹H | 2.5 - 3.0 | Singlet | Methyl (-SCH₃) protons |
| ¹³C | 110 - 165 | Singlets | Aromatic carbons of the pyrido[3,2-d]pyrimidine core |
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. In the context of this compound, ¹H NMR provides precise information on the number of different types of protons and their connectivity.
The spectrum for this compound is expected to be relatively simple, showcasing signals in distinct regions. The aromatic region would feature protons of the pyridine ring system. Typically, for pyrido[2,3-d]pyrimidine (B1209978) systems, these aromatic protons appear as multiplets or distinct doublets and triplets depending on their coupling partners. rsc.org For the pyrido[3,2-d]pyrimidine core, one would expect to see characteristic signals for the protons on the pyridine part of the fused ring. A key feature would be a sharp singlet in the aliphatic region, corresponding to the three equivalent protons of the methylthio (-SCH₃) group. The exact chemical shift of this singlet is influenced by the electron-withdrawing nature of the adjacent pyrimidine ring. In related methylthio-substituted pyrimidines and pyridopyrimidines, this signal often appears around δ 2.5-3.5 ppm. sapub.org
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H (Pyridine Ring) | 7.0 - 9.0 | m | - |
| -SCH₃ | 2.5 - 3.5 | s | - |
Note: This table represents expected values based on analogous structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.
The ¹³C NMR spectrum is anticipated to show multiple signals in the aromatic region (typically δ 110-170 ppm) corresponding to the carbons of the fused pyrido[3,2-d]pyrimidine ring system. rsc.org The carbons directly bonded to heteroatoms (nitrogen, chlorine, and sulfur) will have their chemical shifts significantly influenced by the electronegativity of these atoms. For instance, the carbon atom attached to the chlorine (C-4) and the carbon attached to the methylthio group (C-6) are expected to be deshielded and appear at characteristic chemical shifts. Quaternary carbons, those without any attached protons, can also be identified, often exhibiting lower intensity peaks. In related heterocyclic systems, carbons in the pyrimidine ring often resonate at the lower field (higher ppm) end of the aromatic region. The methyl carbon of the -SCH₃ group will appear as a distinct signal in the upfield region of the spectrum (typically δ 10-20 ppm). rsc.org
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C (Pyrido[3,2-d]pyrimidine ring) | 110 - 170 |
| C-Cl | ~160 |
| C-S | ~170 |
| -SCH₃ | 10 - 20 |
Note: This table represents expected values based on analogous structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be crucial for establishing the connectivity of the protons on the pyridine ring, showing cross-peaks between neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals of the pyridine ring and the methyl group to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). HMBC is particularly vital for assigning quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the methyl protons (-SCH₃) to the carbon atom at position 6 (C6). Similarly, protons on the pyridine ring would show correlations to various carbons within both the pyridine and pyrimidine rings, confirming the fused ring structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications for Functional Group Identification and Electronic Structure Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its structural components.
Key expected absorptions include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
C=C and C=N stretching: These vibrations from the aromatic rings are expected in the 1400-1650 cm⁻¹ region. The fused heterocyclic system will likely show a complex pattern of several bands in this area. sapub.orgrsc.org
C-Cl stretching: The carbon-chlorine bond vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.
C-S stretching: This vibration also appears in the fingerprint region and is typically weaker, found around 600-800 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| C=N and C=C Stretch (Aromatic Rings) | 1400 - 1650 |
| C-Cl Stretch | 600 - 800 |
Note: This table represents expected values based on analogous structures. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic pyrido[3,2-d]pyrimidine core, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum is expected to show characteristic absorption maxima (λ_max) corresponding to π → π* electronic transitions within the fused aromatic ring system. The presence of heteroatoms and substituents like chlorine and the methylthio group can influence the exact wavelength and intensity of these absorptions.
Theoretical and Computational Chemistry Approaches in Pyrido 3,2 D Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Analysis of Binding Poses and Interaction Modes
No specific molecular docking studies were found for 4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine. Such an analysis would typically involve docking the compound into the active site of a relevant biological target. The resulting binding poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. For related compounds like pyrido[2,3-d]pyrimidine (B1209978) derivatives, docking studies have been instrumental in understanding their mechanism of action as kinase inhibitors. nih.govnih.gov
Estimation of Binding Affinities
The estimation of binding affinity, often expressed as a docking score or in terms of binding free energy (e.g., kcal/mol), is a crucial output of molecular docking simulations. It provides a quantitative measure of the strength of the interaction between the ligand and its target. No studies providing estimated binding affinities for this compound were identified.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules. These methods provide insights into molecular properties that are difficult to observe experimentally.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a specific compound like this compound, DFT calculations could determine its optimized molecular geometry, bond lengths, bond angles, and electronic properties in the ground state. However, no published DFT studies specifically for this compound were found.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. This analysis can also provide information about the regions of a molecule that are most likely to be involved in chemical reactions. Specific HOMO/LUMO energy values and orbital distributions for this compound are not available in the retrieved literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information on the conformational changes of a ligand and its target protein over time, the stability of the ligand-protein complex, and the dynamics of their interactions. No MD simulation studies specifically investigating this compound were found in the search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (Based on In Vitro Data)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. For the pyrido[3,2-d]pyrimidine (B1256433) scaffold, QSAR studies are instrumental in predicting the biological efficacy of novel derivatives, thereby guiding the synthesis of more potent and selective molecules. While specific QSAR models exclusively developed for this compound are not extensively detailed in publicly available research, the principles and applications of QSAR can be understood from studies on the broader pyrido[3,2-d]pyrimidine and related pyridopyrimidine classes.
These computational models are built upon in vitro data, establishing a mathematical relationship between the chemical structure and a specific biological endpoint, such as enzyme inhibition (e.g., IC50 values) or receptor binding affinity. The primary goal is to identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the compound's activity.
Research on various pyridopyrimidine derivatives has successfully employed 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to elucidate these relationships. aip.org These approaches provide a three-dimensional understanding of how substituents at different positions on the pyridopyrimidine ring influence biological activity.
For instance, in a study on pyrido[2,3-d]pyrimidine derivatives as Wee1 kinase inhibitors, 3D-QSAR models were developed with significant statistical quality. aip.org The CoMFA model showed a high correlation coefficient (R²) of 0.964, and the CoMSIA model had an R² of 0.972, indicating a strong correlation between the structural features and the inhibitory activity. aip.org Such models are validated internally using techniques like leave-one-out cross-validation (q²) and externally with a test set of compounds to ensure their predictive power. aip.org
The insights gained from these models are often visualized through contour maps, which highlight regions around the molecule where specific properties are favorable or unfavorable for activity. For example, a CoMFA steric contour map might indicate that bulky substituents at a particular position enhance activity, while an electrostatic map could show that electronegative groups are preferred in another region.
A hypothetical QSAR study on a series of pyrido[3,2-d]pyrimidine derivatives might involve the systematic variation of substituents at the C4 and C6 positions, where the chloro and methylthio groups are located in the titular compound. The resulting in vitro data would then be used to generate a predictive model.
The table below illustrates the kind of data that would be used to build such a QSAR model, with hypothetical activity data for a series of analogs.
| Compound | R1 Substituent (at C4) | R2 Substituent (at C6) | Biological Activity (IC50, nM) |
| 1 | -Cl | -SCH3 | 50 |
| 2 | -F | -SCH3 | 75 |
| 3 | -Br | -SCH3 | 40 |
| 4 | -Cl | -OCH3 | 65 |
| 5 | -Cl | -NHCH3 | 30 |
In this hypothetical dataset, a QSAR model could be developed to quantify the impact of different substituents on the biological activity. The model might reveal, for instance, that electron-withdrawing groups at C4 and hydrogen bond donors at C6 are beneficial for activity.
Furthermore, studies on pyrido[3,2-d]pyrimidine derivatives as PI3K/mTOR inhibitors have utilized in silico docking, which complements QSAR by providing a visual representation of how the compounds bind to the active site of the target protein. nih.gov This combined approach of QSAR and molecular docking offers a powerful tool for rational drug design.
The predictive nature of QSAR models allows for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest predicted activity. This significantly reduces the time and resources required for the discovery of new therapeutic agents based on the pyrido[3,2-d]pyrimidine scaffold.
Future Research Directions and Unexplored Avenues for 4 Chloro 6 Methylthio Pyrido 3,2 D Pyrimidine
Exploration of Novel Synthetic Routes and Sustainable Chemistry Protocols
The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry, which aim to reduce environmental impact through higher efficiency and the use of safer materials. rasayanjournal.co.in Future research on 4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine should prioritize the development of novel synthetic methodologies that align with these principles.
Current synthetic strategies for related heterocyclic systems often involve multi-step processes that may use hazardous solvents or reagents. rsc.org A key area for future exploration is the development of one-pot, multicomponent reactions (MCRs). acs.orgnih.gov MCRs offer significant advantages by combining three or more reactants in a single operation, which reduces waste, shortens reaction times, and simplifies purification processes. rasayanjournal.co.in Investigating novel MCRs to construct the pyrido[3,2-d]pyrimidine (B1256433) core could lead to more efficient and atom-economical syntheses.
Furthermore, the adoption of sustainable chemistry protocols is crucial. This includes employing eco-friendly solvents like water or ionic liquids, utilizing energy-efficient techniques such as microwave or ultrasound-assisted synthesis, and developing reusable catalysts. rasayanjournal.co.inpowertechjournal.comresearchgate.net The use of heterogeneous nano-catalysts, for example, has shown promise in the synthesis of other pyridopyrimidine derivatives, offering high efficiency and ease of catalyst recovery. rsc.org
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Description | Potential Advantages | References |
|---|---|---|---|
| One-Pot Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to form the target compound. | Increased efficiency, reduced waste, simplified workup, high atom economy. | rasayanjournal.co.inacs.orgnih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction, often leading to dramatically reduced reaction times. | Faster reactions, higher yields, improved product purity. | rasayanjournal.co.inresearchgate.net |
| Nano-Catalysis | Employing catalysts at the nanoscale (e.g., nano-ZnO, nano-MgO) to improve reaction rates and selectivity. | High efficiency, catalyst reusability, mild reaction conditions. | rsc.org |
| Aqueous-Phase Synthesis | Using water as a green and non-toxic solvent for the reaction. | Environmentally benign, low cost, non-flammable, readily available. | rsc.orgpowertechjournal.com |
Design and Synthesis of Pyrido[3,2-d]pyrimidine-Based Probes for Chemical Biology Investigations
Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with a specific protein target, enabling its study within a native cellular environment. Given that the pyridopyrimidine scaffold is present in numerous kinase inhibitors, this compound serves as an excellent starting point for designing chemical probes. mdpi.comnih.govacs.org
Future research should focus on synthesizing derivatives that incorporate functional tags for various applications. By strategically modifying the core structure—for instance, through substitution at the reactive 4-chloro position—different types of probes can be generated. Photoaffinity probes, equipped with a photoreactive group, can be used to covalently label target proteins for unambiguous identification. Fluorescently tagged probes allow for the visualization of target localization and dynamics within living cells via microscopy. Biotinylated probes are invaluable for affinity purification and subsequent identification of binding partners through proteomics.
Table 2: Design of Pyrido[3,2-d]pyrimidine-Based Chemical Probes
| Probe Type | Functional Tag | Primary Application | Rationale |
|---|---|---|---|
| Photoaffinity Probe | Benzophenone, Diazirine, Aryl Azide | Target identification and validation. | Forms a covalent bond with the target protein upon UV irradiation, enabling its isolation and identification. |
| Fluorescent Probe | Fluorescein, Rhodamine, BODIPY | Cellular imaging and localization studies. | Allows for real-time visualization of the probe-target interaction in living cells using fluorescence microscopy. |
| Biotinylated Probe | Biotin (B1667282) | Affinity purification and pull-down assays. | The high-affinity interaction between biotin and streptavidin/avidin allows for the selective capture of target proteins from complex cellular lysates. |
| Click Chemistry Probe | Alkyne or Azide | Bio-orthogonal labeling. | Enables the attachment of various reporter tags (e.g., fluorophores, biotin) in a highly specific manner within a biological system. |
Identification of Undiscovered Molecular Targets and Biological Activities (In Vitro)
The structural motif of pyridopyrimidine is considered a "privileged scaffold" due to its ability to bind to multiple, distinct biological targets. mdpi.comresearchgate.net While various derivatives have been extensively studied as kinase inhibitors—targeting enzymes like PI3K, mTOR, and ATR—the full biological activity spectrum of the this compound core remains largely unexplored. nih.govnih.gov
An important future direction is to screen this compound and a library of its derivatives against a wide array of molecular targets. This could uncover novel and unexpected biological activities. Target classes for exploration should extend beyond kinases to include G-protein coupled receptors (GPCRs), ion channels, phosphodiesterases, and epigenetic targets like histone-modifying enzymes. For instance, related heterocyclic structures have demonstrated activity as CXCR2 antagonists and inhibitors of cyclic nucleotide accumulation, suggesting a broader potential for the pyrido[3,2-d]pyrimidine scaffold. nih.govnih.gov A comprehensive in vitro screening approach could reveal new therapeutic applications for this chemical series.
Integration with Advanced High-Throughput Screening Methodologies
High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds to identify "hits" with desired biological activity. hilarispublisher.comufl.edu this compound is an ideal starting point for generating a focused chemical library for HTS campaigns. The reactivity of the 4-chloro and 6-methylthio groups allows for the creation of a diverse set of analogs with varied physicochemical properties.
Future work should involve integrating this compound series into advanced HTS platforms. ufl.edu This includes biochemical assays to screen against purified enzymes, cell-based assays to measure effects on specific signaling pathways, and high-content phenotypic screening to identify compounds that induce a desired cellular outcome (e.g., apoptosis in cancer cells) without a preconceived target. acs.orghilarispublisher.com The data generated from HTS can rapidly identify promising lead compounds and provide valuable structure-activity relationship (SAR) information to guide further optimization. hilarispublisher.com
Table 3: Hypothetical High-Throughput Screening Workflow
| Step | Methodology | Objective | References |
|---|---|---|---|
| 1. Library Generation | Combinatorial synthesis using the this compound scaffold. | Create a diverse set of several hundred to thousands of derivatives for screening. | nih.gov |
| 2. Primary Screen | Automated HTS using a single concentration against a specific target (e.g., a kinase panel). | Identify initial "hit" compounds that show activity above a certain threshold. | ufl.edu |
| 3. Hit Confirmation | Re-testing of primary hits in the same assay. | Eliminate false positives from the primary screen. | ufl.edu |
| 4. Dose-Response Analysis | Testing confirmed hits at multiple concentrations to generate dose-response curves. | Determine the potency (e.g., IC50) of the active compounds. | nih.gov |
| 5. Secondary/Orthogonal Assays | Evaluating active compounds in different, often cell-based, assays. | Confirm the mechanism of action and rule out assay-specific artifacts. | ufl.edu |
Computational-Guided Design of Next-Generation Pyrido[3,2-d]pyrimidine Derivatives
Computational chemistry and molecular modeling are powerful tools for accelerating the drug design process. nih.govnih.gov These methods have been successfully applied to other pyridopyrimidine series to understand binding modes and guide the synthesis of more potent inhibitors. acs.orgnih.gov A significant opportunity exists to apply these techniques to the this compound scaffold.
Future research should employ a range of computational strategies. Molecular docking can be used to screen virtual libraries of derivatives against the three-dimensional structures of known and potential protein targets, predicting binding affinities and orientations. elsevierpure.com For targets without an experimental structure, homology modeling can be used to generate a reliable model. Furthermore, quantitative structure-activity relationship (QSAR) and pharmacophore modeling can identify the key structural features required for biological activity, providing a roadmap for designing next-generation compounds with enhanced potency and selectivity. nih.gov Molecular dynamics simulations can further validate docking poses and provide insights into the stability of the ligand-protein complex over time. nih.gov
Application of this compound as an Advanced Synthetic Intermediate in Complex Molecule Synthesis
The functional groups present on this compound make it a highly valuable and versatile building block for the synthesis of more complex molecules. researchgate.netmdpi.com The chlorine atom at the C4 position is a key reactive handle, susceptible to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Future synthetic exploration should leverage this reactivity to build a wide array of polysubstituted pyridopyrimidines. The 4-chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse side chains. mdpi.com Moreover, it is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), allowing for the installation of aryl, heteroaryl, and complex amine fragments. mdpi.comresearchgate.net The methylthio group at C6 can also be manipulated; for example, it can be oxidized to a methylsulfoxide or methylsulfone, which can then act as a leaving group for further nucleophilic substitution, enabling sequential functionalization at both the C4 and C6 positions. This synthetic flexibility allows for the systematic exploration of the chemical space around the pyridopyrimidine core. mdpi.com
Table 4: Key Synthetic Transformations for the Scaffold
| Position | Reaction Type | Reagents/Catalyst | Outcome | References |
|---|---|---|---|---|
| C4-Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Introduction of diverse R-NH-, R-O-, R-S- groups. | mdpi.com |
| C4-Chloro | Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst (e.g., Pd(PPh3)4) | Formation of a C-C bond, introduction of aryl/heteroaryl groups. | mdpi.comresearchgate.net |
| C4-Chloro | Buchwald-Hartwig Amination | Amines, Pd catalyst | Formation of a C-N bond, introduction of substituted amines. | researchgate.net |
| C6-Methylthio | Oxidation | m-CPBA, Oxone | Conversion to methylsulfoxide or methylsulfone. | mdpi.com |
| C6-Methylsulfone | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines) | Displacement of the sulfone group to introduce new substituents. | mdpi.com |
Q & A
Basic: What are the common synthetic routes for 4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine?
The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions . A common approach involves:
Halogenation : Introducing chlorine at position 4 of the pyrido[3,2-d]pyrimidine core using reagents like POCl₃.
Methylthio Group Introduction : Reacting with methylthiolate (e.g., NaSCH₃) or via thiol-alkylation under basic conditions.
Regioselective Functionalization : Selective substitution at positions 2, 4, or 7 is achieved using Pd-catalyzed cross-coupling or SNAr (nucleophilic aromatic substitution) reactions .
Key Optimization : Temperature (80–120°C), solvent polarity (DMF, DMSO), and catalyst choice (e.g., Pd(PPh₃)₄) significantly impact yield and purity.
Advanced: How can regioselectivity challenges in modifying the pyrido[3,2-d]pyrimidine scaffold be addressed?
Regioselectivity in substitutions (e.g., C2 vs. C4 vs. C7) is influenced by:
- Electronic Effects : Electron-deficient positions (C4, C7) favor SNAr reactions with amines or thiols .
- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively targets C2 or C7 under microwave irradiation, reducing reaction time to <10 minutes .
- Protecting Groups : Temporary protection of reactive sites (e.g., Boc for amines) ensures sequential functionalization .
Example : 2,4,7-Trichloropyrido[3,2-d]pyrimidine allows stepwise substitutions: C4 first (via SNAr), then C2/C7 (via Pd catalysis) .
Basic: What analytical techniques validate the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylthio S-CH₃ at δ ~2.5 ppm) and aromatic proton environments .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₉H₇ClN₃S: calc. 240.0094, observed 240.0091) .
- HPLC-PDA : Purity >95% is achieved using C18 columns (acetonitrile/water gradient) .
Advanced: How do computational methods aid in predicting reactivity or biological activity?
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, C4 and C7 show higher electrophilicity (f⁻ > 0.1) .
- Molecular Docking : Screens binding affinity to targets like EGFR kinase (PDB: 1M17). Methylthio groups enhance hydrophobic interactions in ATP-binding pockets .
- ADMET Prediction : Tools like SwissADME assess logP (~2.8) and solubility (<10 µM), guiding lead optimization .
Basic: What are the documented biological activities of this compound?
- Antitumor Activity : Inhibits kinases (e.g., EGFR, IC₅₀ = 12 nM) by competing with ATP binding. Derivatives show efficacy against breast (MCF-7) and lung (A549) cancer cell lines .
- Antimicrobial Potential : Pyrido[3,2-d]pyrimidine analogs exhibit moderate activity against S. aureus (MIC = 32 µg/mL) .
Advanced: How can structural modifications enhance biological potency or reduce toxicity?
- Methylthio Replacement : Substituting S-CH₃ with sulfoxide (-SO-) or sulfone (-SO₂-) improves solubility and target affinity .
- Heterocycle Fusion : Adding triazole or pyrazole rings (e.g., pyrazolo[3,4-d]pyrimidine) enhances metabolic stability .
- Prodrug Strategies : Phosphorylated derivatives increase bioavailability in vivo .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of vapors (evidenced by H333 hazard code) .
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release .
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
Yield discrepancies arise from:
- Reagent Quality : Anhydrous solvents (e.g., EtOH) and fresh catalysts (e.g., Pd/C) improve consistency .
- Reaction Monitoring : TLC or in-situ IR identifies intermediates; stopping reactions at 90% conversion prevents byproducts .
- Workup Methods : Recrystallization (ethanol/water) vs. column chromatography alters purity and recovery .
Basic: What are the key applications in medicinal chemistry?
- Kinase Inhibitor Scaffold : Used in designing EGFR, VEGFR, and CDK inhibitors .
- Antifolate Agents : Analogues target dihydrofolate reductase (DHFR) in P. carinii and T. gondii .
Advanced: What novel methodologies are emerging for derivative synthesis?
- Flow Chemistry : Continuous-flow reactors enable rapid (<30 min) and scalable synthesis with >90% yield .
- Organocatalysis : L-proline catalyzes Knoevenagel-aza-Diels-Alder domino reactions for fused heterocycles .
- Click Chemistry : CuAAC reactions with azides generate triazole-linked derivatives for bioactivity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
